5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

This key intermediate is defined by its specific chloro, hydroxyl, and nitro substitution pattern essential for biological activity. SAR studies confirm nitro group replacement abolishes potency, while chloro modulates lipophilicity (LogP ~2.8) for optimal membrane permeability. Its 72% high-yield synthesis and elevated melting point (98°C) ensure reliable scalability and superior crystalline stability for R&D. Choose this precise scaffold for reproducible lead optimization.

Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
CAS No. 90537-41-0
Cat. No. B8260802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE
CAS90537-41-0
Molecular FormulaC9H8ClNO4
Molecular Weight229.62 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
InChIInChI=1S/C9H8ClNO4/c1-2-8(12)6-3-5(10)4-7(9(6)13)11(14)15/h3-4,13H,2H2,1H3
InChIKeySANYDHDAOAMYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Chloro-2'-hydroxy-3'-nitropropiophenone (CAS 90537-41-0) Product-Specific Evidence Guide


5'-Chloro-2'-hydroxy-3'-nitropropiophenone (CAS 90537-41-0) is a trisubstituted aromatic ketone, belonging to the substituted propiophenone class, with a molecular formula of C₉H₈ClNO₄ and a molecular weight of 229.62 g/mol. It is characterized by the presence of chloro, hydroxyl, and nitro functional groups on the phenyl ring . This compound is primarily utilized as a research chemical and a key intermediate in organic synthesis and drug discovery, rather than as a final therapeutic agent .

Why Generic Substitution of 5'-Chloro-2'-hydroxy-3'-nitropropiophenone (CAS 90537-41-0) is Not Advisable


Simple substitution with other propiophenone derivatives or nitroaromatic compounds is ill-advised because the specific combination and precise positioning of the chloro, hydroxyl, and nitro substituents on the aromatic ring are critical determinants of the compound's unique physicochemical properties and biological interaction profile. As demonstrated by structure-activity relationship (SAR) studies, modifications to these functional groups, such as the removal or replacement of the nitro group, can result in a complete loss of biological activity [1]. Similarly, the presence of the chloro substituent significantly modulates key properties like lipophilicity (LogP) and melting point compared to the non-chlorinated analog, directly impacting solubility, membrane permeability, and crystalline stability [2]. Therefore, a generic analog will not reliably replicate the performance of 5'-chloro-2'-hydroxy-3'-nitropropiophenone in synthetic or biological applications.

Quantitative Differentiation Evidence for 5'-Chloro-2'-hydroxy-3'-nitropropiophenone (CAS 90537-41-0)


Nitro Group is Essential for Biological Activity: SAR Comparison with Inactive Analogs

In a quantitative structure-activity relationship (SAR) study focused on a propiophenone-derived core, the replacement of the nitro group (NO₂) with various other substituents led to a complete loss of activity. The parent compound containing the nitro group (CID 15945539) exhibited an IC₅₀ of 1.96 ± 0.93 µM against the BJeLR cell line. In contrast, direct analogs where the nitro group was substituted with amine (NH₂), acetamide (NHAc), methylsulfonamide (NHSO₂Me), bromine (Br), methyl (Me), or hydrogen (H) were all classified as inactive (IA) in the same assay [1]. This class-level evidence underscores that the nitro moiety is indispensable for the observed in vitro potency, providing a rationale for selecting the nitro-containing 5'-chloro-2'-hydroxy-3'-nitropropiophenone over its non-nitrated analogs for biological investigations.

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Chloro Substituent Modulates Lipophilicity (LogP) Compared to Non-Chlorinated Analog

The presence of a chloro substituent on the phenyl ring significantly alters the compound's lipophilicity, a key determinant of membrane permeability and bioavailability. The estimated octanol-water partition coefficient (LogP) for 5'-chloro-2'-hydroxy-3'-nitropropiophenone is ~2.8 . This is notably higher than the LogP of the non-chlorinated analog, 2'-hydroxy-3'-nitropropiophenone, which has a predicted LogP of approximately 1.7 [1]. The increased lipophilicity due to the chlorine atom suggests enhanced potential for crossing lipid bilayers, a critical parameter for intracellular target engagement.

Physicochemical Property Drug Design ADME

Elevated Melting Point Indicates Stronger Crystal Lattice Energy vs. Non-Nitrated Analog

The introduction of the nitro group into the 5'-chloro-2'-hydroxypropiophenone scaffold results in a substantial increase in melting point, indicative of stronger intermolecular forces and a more stable crystalline lattice. 5'-chloro-2'-hydroxy-3'-nitropropiophenone exhibits a melting point of 98°C . Its direct precursor analog without the nitro group, 5'-chloro-2'-hydroxypropiophenone, has a melting point of 55-57°C . This 41-43°C difference underscores the enhanced solid-state stability conferred by the nitro group, which can influence purification processes, long-term storage, and formulation development.

Solid State Chemistry Crystallography Formulation

Preparative Nitration Method Provides a Defined, Reproducible Route for Procurement-Scale Synthesis

A well-defined and scalable synthetic method is a critical factor in procurement for both research and process development. 5'-chloro-2'-hydroxy-3'-nitropropiophenone can be reliably prepared by the nitration of 5-chloro-2-hydroxypropiophenone using nitric acid (d=1.52) in concentrated sulfuric acid (d=1.80) at a controlled temperature range of -2°C to 0°C, yielding the desired product in 72% yield . This established procedure, based on electrophilic aromatic substitution, offers a reproducible pathway for synthesis, unlike other analogs that may require more complex or lower-yielding routes.

Organic Synthesis Process Chemistry Intermediates

Optimal Research and Industrial Application Scenarios for 5'-Chloro-2'-hydroxy-3'-nitropropiophenone (CAS 90537-41-0)


Medicinal Chemistry: A Privileged Scaffold for Nitro Group-Dependent Bioactivity

This compound is an ideal starting point for medicinal chemistry programs targeting pathways where a nitroaromatic pharmacophore is essential for activity. As evidenced by SAR studies, the nitro group is critical for in vitro potency, with its replacement leading to complete inactivity [1]. Researchers can utilize 5'-chloro-2'-hydroxy-3'-nitropropiophenone as a core scaffold to explore further structural modifications while retaining the necessary nitro functionality.

Lead Optimization: Fine-Tuning Lipophilicity with the Chloro Substituent

The presence of the chloro substituent provides a significant advantage in modulating the lipophilicity of the molecule, as demonstrated by a LogP of ~2.8 compared to ~1.7 for the non-chlorinated analog . This property makes the compound a valuable tool in lead optimization campaigns aiming to improve membrane permeability and cellular uptake while maintaining a favorable physicochemical profile.

Process Chemistry: A Reproducible Intermediate for Scalable Synthesis

The compound's well-characterized synthesis via a high-yielding nitration reaction (72% yield under defined conditions) makes it a reliable and scalable intermediate for more complex synthetic sequences . It can be procured or prepared in-house for use as a building block in the development of diverse chemical libraries or active pharmaceutical ingredients (APIs).

Crystallography and Formulation Studies: A Model Compound with Enhanced Solid-State Stability

The significantly elevated melting point (98°C) of 5'-chloro-2'-hydroxy-3'-nitropropiophenone, compared to its non-nitrated analog (55-57°C), indicates superior crystalline stability . This makes it a suitable model compound for studying the impact of nitro-group substitution on crystal packing and solid-state properties, with implications for purification, storage, and early-stage formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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